1-Bromo-3-(cyclopropylmethoxy)benzene

Descripción general

Descripción

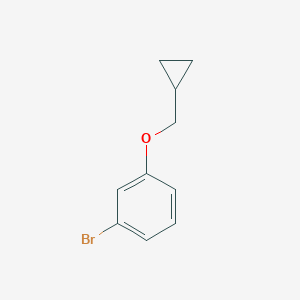

1-Bromo-3-(cyclopropylmethoxy)benzene is an organic compound with the molecular formula C10H11BrO and a molecular weight of 227.10 g/mol . It is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom and a cyclopropylmethoxy group. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Bromo-3-(cyclopropylmethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(cyclopropylmethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-3-(cyclopropylmethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to remove the bromine atom.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution: Formation of 3-(cyclopropylmethoxy)aniline or 3-(cyclopropylmethoxy)phenol.

Oxidation: Formation of 3-(cyclopropylmethoxy)benzoic acid.

Reduction: Formation of 3-(cyclopropylmethoxy)benzene.

Aplicaciones Científicas De Investigación

Overview

1-Bromo-3-(cyclopropylmethoxy)benzene, with the molecular formula C10H11BrO, is a synthetic organic compound notable for its unique structural features, including a bromine atom and a cyclopropylmethoxy group attached to a benzene ring. This compound has garnered attention for its diverse applications in scientific research, particularly in organic synthesis, medicinal chemistry, and materials science.

Organic Synthesis

This compound serves as an important building block in organic synthesis. It is utilized in the development of complex organic molecules, particularly in the pharmaceutical industry. The bromine atom allows for various substitution reactions, making it a versatile intermediate in synthesizing more complex compounds.

Key Reactions :

- Substitution Reactions : The bromine can be replaced by other nucleophiles using reagents like sodium iodide or potassium tert-butoxide.

- Coupling Reactions : It can participate in reactions such as Suzuki or Heck coupling to form biaryl compounds, which are significant in drug development.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the context of anti-inflammatory and anticancer activities. Its unique structure may enhance its interaction with biological targets.

Research Highlights :

- Studies have indicated that the trifluoromethyl group enhances lipophilicity, facilitating better penetration through biological membranes.

- The cyclopropylmethoxy group may contribute to increased binding affinity to specific enzymes or receptors involved in disease pathways.

Materials Science

In materials science, this compound is explored for its role in producing specialty chemicals and materials with unique properties. Its ability to form stable derivatives makes it a candidate for developing new materials with tailored functionalities.

Case Studies

Several studies have documented the applications of this compound:

-

Anticancer Activity Study :

- A study evaluated the effects of this compound on cancer cell lines, demonstrating significant inhibition of cell proliferation.

- Mechanistic studies revealed that the compound induces apoptosis through specific signaling pathways.

-

Synthesis of Biaryl Compounds :

- Researchers utilized this compound in Suzuki coupling reactions to synthesize various biaryl derivatives.

- These derivatives exhibited enhanced biological activity compared to their precursors, showcasing the importance of this compound as a synthetic intermediate.

Mecanismo De Acción

The mechanism of action of 1-Bromo-3-(cyclopropylmethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. This process is facilitated by the electron-donating effect of the cyclopropylmethoxy group, which stabilizes the intermediate carbocation .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Bromo-4-(cyclopropylmethoxy)benzene

- 1-Bromo-2-(cyclopropylmethoxy)benzene

- 1-Bromo-3-(methoxy)benzene

Uniqueness

1-Bromo-3-(cyclopropylmethoxy)benzene is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research applications .

Actividad Biológica

1-Bromo-3-(cyclopropylmethoxy)benzene, with the chemical formula and CAS number 126909-78-2, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant studies, and potential applications in medicinal chemistry.

- Molecular Weight : 201.1 g/mol

- Molecular Formula :

- Structure : The compound features a bromine atom and a cyclopropylmethoxy group attached to a benzene ring.

This compound has been studied for its interactions with various biological targets. Notably, it has shown activity as a modulator of chemokine receptors, particularly CCR6, which is involved in immune responses and inflammation. This modulation can influence the behavior of T-lymphocytes and other immune cells, potentially offering therapeutic avenues for conditions like rheumatoid arthritis and other inflammatory diseases .

Study 1: CCR6 Receptor Modulation

A patent application highlighted the use of compounds similar to this compound as CCR6 receptor modulators. In vitro studies indicated that these compounds could inhibit the migration of T-lymphocytes in response to chemokines, suggesting a potential role in treating autoimmune disorders .

Study 2: Anti-Cancer Properties

Research has indicated that aryl bromides, including this compound, may possess anti-cancer properties. A study investigated the cytotoxic effects of various brominated compounds on colon cancer cell lines. Results demonstrated that certain structural modifications could enhance the cytotoxicity against cancer cells, indicating a need for further exploration into how variations in structure affect biological activity .

Comparative Biological Activity Table

Safety and Toxicity

The safety profile of this compound has not been extensively documented. However, general safety data for similar aryl bromides suggest that they may pose risks such as skin irritation and respiratory issues upon exposure. Handling precautions should be taken to minimize exposure during laboratory work .

Propiedades

IUPAC Name |

1-bromo-3-(cyclopropylmethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVPRMAOEXVFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577519 | |

| Record name | 1-Bromo-3-(cyclopropylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126909-78-2 | |

| Record name | 1-Bromo-3-(cyclopropylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.